molecular formula C15H15N7OS B2463636 1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097934-96-6

1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No. B2463636
CAS RN: 2097934-96-6
M. Wt: 341.39
InChI Key: OMNBCSCUUYRPSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is not fully understood, but studies suggest that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and inflammation. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine has been shown to have various biochemical and physiological effects. In animal models, it has been shown to reduce tumor growth and inflammation, as well as improve cognitive function. However, the long-term effects of this compound on human health are not yet fully understood, and further research is needed to evaluate its safety and efficacy.

Advantages And Limitations For Lab Experiments

The synthesis method for 1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is relatively simple and cost-effective, making it a popular choice for researchers. Additionally, this compound has shown promising results in various fields, making it a valuable tool for scientific research. However, the long-term effects of this compound on human health are not yet fully understood, and caution should be exercised when handling and using this compound in lab experiments.

Future Directions

There are many potential future directions for research on 1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine. One area of interest is its potential as an anti-cancer agent, with further studies needed to evaluate its efficacy and safety in human trials. Additionally, this compound has shown potential as an anti-inflammatory agent, and further research is needed to fully elucidate its mechanism of action and evaluate its potential as a therapeutic agent. Finally, the synthesis method for this compound could be further optimized to improve its yield and cost-effectiveness, making it a more attractive tool for scientific research.

Synthesis Methods

The synthesis of 1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine involves the reaction of 1-(2-phenyl-2H-1,2,3-triazol-4-yl)piperazine with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with acetic anhydride to obtain the final compound. The synthesis method is relatively simple and cost-effective, making it a popular choice for researchers.

Scientific Research Applications

1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent, with studies demonstrating its ability to inhibit cancer cell growth and induce apoptosis. Additionally, it has also been investigated for its potential as an anti-inflammatory agent, with studies showing its ability to reduce inflammation in animal models.

properties

IUPAC Name

(2-phenyltriazol-4-yl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7OS/c23-15(13-10-16-22(18-13)12-4-2-1-3-5-12)21-8-6-20(7-9-21)14-11-17-24-19-14/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNBCSCUUYRPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.